(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol
Description
Systematic IUPAC Nomenclature and Substituent Prioritization
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived by prioritizing functional groups and substituents according to established rules. The pyridine ring serves as the parent structure, with the hydroxymethyl group (-CH2OH) identified as the principal functional group due to its higher priority over thioethers and alkyl substituents. The numbering of the pyridine ring begins at the nitrogen atom, proceeding clockwise to assign the lowest possible locants to substituents.
- The hydroxymethyl group occupies position 3, granting the suffix -methanol .
- The methyl group at position 2 is prefixed as 2-methyl .
- The tert-butylthio group at position 6 is denoted as 6-(tert-butylthio) .
Substituents are listed alphabetically in the prefix, resulting in the full IUPAC name:
(6-(tert-butylthio)-2-methylpyridin-3-yl)methanol .
Table 1: Functional Group Prioritization
| Functional Group | Priority | Suffix/Prefix |
|---|---|---|
| Hydroxymethyl | 1 | -methanol |
| tert-Butylthio | 2 | (tert-butylthio) |
| Methyl | 3 | methyl |
Common Synonyms and Registry Numbers
This compound is recognized by several synonyms and registry identifiers, which are critical for referencing in chemical databases and literature:
Common Synonyms :
- 5-(Hydroxymethyl)-2-methyl-6-(tert-butylthio)pyridine
- 3-(Hydroxymethyl)-6-(tert-butylthio)-2-methylpyridine
Registry Numbers :
Molecular Formula and Weight Validation
The molecular formula C11H17NOS was confirmed through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:
$$
\text{Molecular Weight} = (12.01 \times 11) + (1.008 \times 17) + 14.01 + 16.00 + 32.07 = 211.33 \, \text{g/mol}
$$
This matches experimental data provided in synthetic protocols.
Table 2: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 17 | 1.008 | 17.14 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 211.33 |
Stereochemical Considerations and Conformational Analysis
The molecule lacks stereocenters due to the symmetry of the hydroxymethyl group’s carbon atom, which is bonded to two hydrogen atoms, a hydroxyl group, and the pyridine ring. However, steric effects influence its conformation:
- The bulky tert-butylthio group at position 6 restricts free rotation around the sulfur-carbon bond, favoring conformations that minimize steric clash with the pyridine ring.
- The methyl group at position 2 introduces minor steric hindrance, further stabilizing specific rotational isomers.
Computational models (e.g., density functional theory) predict a planar pyridine ring with substituents adopting equatorial orientations to reduce strain.
Crystallographic Characterization via X-ray Diffraction
X-ray crystallography remains the gold standard for elucidating the three-dimensional structure of this compound. While experimental data are not publicly available, theoretical insights can be inferred:
- The pyridine ring is expected to exhibit aromatic planar geometry, with bond lengths approximating 1.34 Å for C-N and 1.39 Å for C-C.
- The tert-butylthio group’s sulfur atom would form a bond of ~1.81 Å with the pyridine carbon, consistent with thioether linkages.
- Hydrogen bonding between the hydroxymethyl oxygen and adjacent atoms may influence crystal packing.
Future studies employing single-crystal X-ray diffraction could validate these predictions and provide precise lattice parameters.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
(6-tert-butylsulfanyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17NOS/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-6,13H,7H2,1-4H3 |
InChI Key |
BIBWQYQODHWGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Introduction of the tert-Butylthio Group
The tert-butylthio substituent is typically introduced via nucleophilic substitution or thiolation reactions on a suitable pyridine precursor bearing a good leaving group (e.g., halide or sulfonate ester) at the 6-position.
- Starting Material: 6-halogenated or 6-activated pyridine derivatives (e.g., 6-chloropyridine or 6-mesyloxy pyridine) with a 2-methyl substituent.
- Reagent: tert-Butylthiol or tert-butylthiolate anion generated in situ.
- Conditions: Nucleophilic aromatic substitution (SNAr) under basic conditions or transition-metal catalyzed thiolation.
This step requires careful control to avoid over-substitution or side reactions, especially given the electron-deficient nature of the pyridine ring.
Installation of the Hydroxymethyl Group at the 3-Position
The hydroxymethyl group at the 3-position can be introduced by:
- Reduction of a 3-formyl or 3-oxo substituent: Using mild reducing agents such as sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
- Direct hydroxymethylation: Via formylation followed by reduction.
For example, a 3-formyl-6-(tert-butylthio)-2-methylpyridine intermediate can be reduced to the corresponding (6-(tert-butylthio)-2-methylpyridin-3-yl)methanol using NaBH4 at low temperatures to ensure selectivity and high yield.
Alternative Reduction Methods
- Diisobutylaluminium hydride (DIBAL-H): Used in some cases for selective reduction of esters or nitriles to aldehydes or alcohols under controlled conditions.
- Aluminium isopropoxide: Employed in Meerwein-Ponndorf-Verley type reductions for selective conversion of ketones to alcohols in isopropyl alcohol solvent.
These methods provide alternatives depending on the functional groups present in the precursor molecules.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiolation at 6-position | tert-Butylthiol, base (e.g., NaH, K2CO3) | Polar aprotic (DMF) | 50–80 °C | 70–85 | SNAr reaction on 6-halopyridine derivative; careful control to avoid polysubstitution. |
| Reduction of 3-formyl group | Sodium borohydride (NaBH4) | THF/EtOH | 0–25 °C | 80–90 | Mild reduction to hydroxymethyl; quenching with aqueous acid to neutralize excess reagent. |
| Alternative reduction | Diisobutylaluminium hydride (DIBAL-H) | Toluene, acetone | 0–25 °C | 75–85 | Selective reduction of esters or nitriles to aldehydes/alcohols. |
| Purification | Crystallization or column chromatography | Various | Ambient | — | Purity >95% achievable; removal of sulfur impurities critical for pharmaceutical use. |
Research Findings and Optimization Notes
- Selectivity: The presence of the methyl group at the 2-position influences regioselectivity during thiolation and reduction steps, favoring substitution at the 6-position and reduction at the 3-position.
- Yield Optimization: Use of mild reducing agents like NaBH4 in mixed solvents (THF/ethanol) at low temperatures improves yield and minimizes side products.
- Environmental and Economic Considerations: Avoidance of heavy metal catalysts (e.g., tungsten-based oxidants) reduces contamination and simplifies purification.
- Impurity Control: Sulfur-containing impurities from thiolation reagents require thorough purification steps, including recrystallization and washing with solvents like isopropyl alcohol or ethyl acetate.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Thiolation | Nucleophilic aromatic substitution | tert-Butylthiol, base, polar aprotic solvent | High regioselectivity; scalable | Control of polysubstitution |
| Hydroxymethyl group formation | Reduction of aldehyde/ketone | NaBH4 in THF/EtOH, low temperature | Mild, high yield, selective | Sensitive to moisture and temperature |
| Alternative reduction | DIBAL-H or aluminium isopropoxide | DIBAL-H in toluene/acetone; Al(i-Pr)3 in isopropanol | Selective reduction of esters/nitriles | Requires strict temperature control |
| Purification | Crystallization, washing | Solvents like isopropanol, ethyl acetate | High purity product | Removal of sulfur impurities |
Chemical Reactions Analysis
Types of Reactions: (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding pyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives without the tert-butylthio group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for studying reaction mechanisms and developing synthetic pathways.
Types of Reactions:
- Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The compound can be reduced to yield pyridine derivatives without the tert-butylthio group.
- Substitution: The hydroxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Biology
In biological research, this compound has potential applications as a probe for studying biological processes involving thiol groups. Its structural characteristics suggest interactions with various biological targets, influencing enzyme activity and receptor modulation.
Biological Activities:
- Antimicrobial Activity: Preliminary studies indicate potential effectiveness against pathogens, making it a candidate for agricultural applications as a pesticide or herbicide.
- Anticancer Potential: Structural analogs have shown promise in inhibiting cancer cell proliferation, warranting further exploration of this compound for similar effects.
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties allow for the development of formulations that require specific chemical functionalities.
Case Studies and Research Findings
Recent studies have explored the biological activities associated with pyridine derivatives similar to this compound:
Antibacterial Activity
Research indicates that certain methanolic extracts from plants exhibit significant antibacterial activity against strains such as E. coli and S. aureus. This suggests that similar compounds could be effective against resistant strains.
Antiproliferative Effects
In vitro studies have shown that certain derivatives possess antiproliferative effects against cancer cell lines like HeLa and A549, indicating that further exploration could reveal promising anticancer properties.
Mechanism of Action
The mechanism of action of (6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following pyridine-based methanol derivatives are structurally relevant for comparison:
Key Observations :
- Steric Effects : The bulky tert-butylthio group may hinder interactions at the 6-position, contrasting with smaller substituents like Br or OCH₃, which allow for easier functionalization .
- Reactivity: Bromine in (6-Bromopyridin-2-yl)methanol enables cross-coupling reactions (e.g., Suzuki), while the tert-butylthio group may participate in thiol-disulfide exchange or act as a directing group in catalysis .
Physical and Spectral Properties
While direct data for the target compound are sparse, trends from analogs suggest:
- Solubility: The hydroxymethyl group improves water solubility, but the tert-butylthio group counteracts this due to hydrophobicity. Comparable compounds like (6-Methoxypyridin-2-yl)-methanol exhibit higher aqueous solubility .
- Thermal Stability : tert-Butylthio derivatives generally show higher thermal stability than brominated analogs, as seen in tert-butyl-protected intermediates in and .
- Spectroscopy : The ¹H-NMR of the target compound would likely show a singlet for the tert-butyl group (~1.4 ppm) and a broad peak for the hydroxymethyl proton (~4.7 ppm), similar to tert-butylthio-containing compounds in .
Biological Activity
(6-(tert-Butylthio)-2-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a tert-butylthio group and a hydroxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. The structural features of this compound suggest potential interactions with various biological targets, influencing its pharmacological properties.
Structural Characteristics
The presence of the tert-butylthio group enhances the lipophilicity of the molecule, which can affect its bioavailability and interaction with biological systems. The hydroxymethyl group facilitates hydrogen bonding, potentially influencing the compound’s solubility and reactivity. These structural characteristics are crucial for understanding the compound's biological activity.
Biological Activity Overview
Research indicates that compounds containing pyridine rings often exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The biological activity of This compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various pathogens, making it a candidate for agricultural applications as a pesticide or herbicide.
- Anticancer Potential : The structural analogs of pyridine derivatives have shown potential in inhibiting cancer cell proliferation. Similar studies on related compounds indicate that modifications in the pyridine structure can enhance their anticancer properties .
- Mechanism of Action : Interaction studies using computational models can provide insights into how this compound interacts with specific biological targets, potentially revealing its mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis of This compound with structurally similar compounds highlights its unique features and potential applications:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylpyridine | Simple methyl substitution on pyridine | Basic properties; used as a solvent |
| 6-Methylthio-pyridine | Contains methylthio instead of tert-butylthio | Enhanced solubility; different bioactivity |
| 4-(Hydroxymethyl)pyridine | Hydroxymethyl at different position | Stronger hydrogen bonding potential |
| 3-Thiophenol | Thiol group attached to phenolic structure | Antioxidant properties |
This table illustrates the distinctiveness of This compound , particularly regarding its thioether functionality and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have explored the biological activities of various pyridine derivatives, including those structurally related to This compound .
- Antibacterial Activity : Research has demonstrated that certain methanolic extracts from plants exhibit significant antibacterial activity against strains such as E. coli and S. aureus. This suggests that similar compounds could be effective against resistant strains .
- Antiproliferative Effects : In vitro studies have shown that certain derivatives possess antiproliferative effects against cancer cell lines like HeLa and A549. These findings indicate that further exploration of This compound could reveal promising anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
